7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic molecule It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 2,4-Dichlorobenzyl Ether: This can be achieved through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable phenol derivative.
Coupling with Pyrrole and Thiophene: These steps often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the pyrrole and thiophene moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield corresponding amines.
Scientific Research Applications
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
2,4-Dichlorobenzyl Ether Derivatives: Compounds with similar ether linkages but different core structures.
Pyrrole and Thiophene Derivatives: Molecules containing these heterocycles but with different overall structures.
Uniqueness
7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine: is unique due to the combination of its functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N4OS/c28-20-6-3-19(22(29)15-20)17-34-21-7-4-18(5-8-21)24-9-11-30-26-16-23(31-33(24)26)27-25(10-14-35-27)32-12-1-2-13-32/h1-16H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPXNDCGDYGOCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)OCC6=C(C=C(C=C6)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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